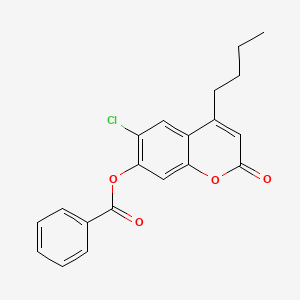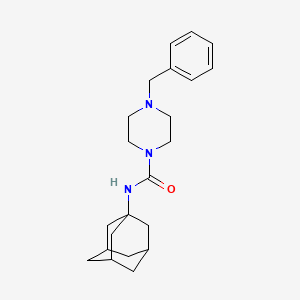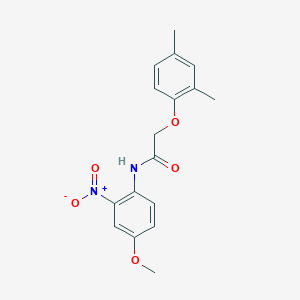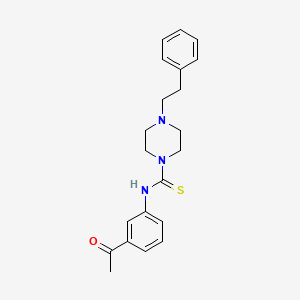
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate, also known as Coumarin-derivative, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which have been studied extensively for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves its ability to modulate various signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reactive oxygen species, which contribute to tissue damage and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate have been studied extensively in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress in various tissues, such as the liver, kidney, and brain. In addition, this compound has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which may require the use of organic solvents and affect its bioavailability.
Future Directions
There are several future directions for the research on 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate. One potential area of investigation is its use in combination with other drugs or natural compounds to enhance its therapeutic effects. Another direction is the development of novel formulations that improve its solubility and bioavailability. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials, which could lead to its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves the reaction of 4-butyl-7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the desired product. This method has been optimized for high yield and purity, making it a reliable approach for the synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate.
Scientific Research Applications
The potential therapeutic applications of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate have been investigated in various scientific studies. Its anti-inflammatory and antioxidant properties have been shown to be beneficial in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial and fungal strains.
properties
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-2-3-7-14-10-19(22)24-17-12-18(16(21)11-15(14)17)25-20(23)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGVRPCZEJHVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)

![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)

![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)